1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione is a chemical compound with a unique structure that includes an imidazolidine-2-thione core This compound is known for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with cyclohexylamine. One common method is the condensation reaction, where imidazolidine-2-thione is reacted with cyclohexylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The cyclohexylamino groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2-thione: The parent compound without the cyclohexylamino groups.
1,3-Bis[(methylamino)methyl]imidazolidine-2-thione: A similar compound with methylamino groups instead of cyclohexylamino groups.
Uniqueness
1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione is unique due to the presence of cyclohexylamino groups, which enhance its chemical stability and biological activity. This makes it more effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
13190-24-4 |
---|---|
Molekularformel |
C17H32N4S |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1,3-bis[(cyclohexylamino)methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C17H32N4S/c22-17-20(13-18-15-7-3-1-4-8-15)11-12-21(17)14-19-16-9-5-2-6-10-16/h15-16,18-19H,1-14H2 |
InChI-Schlüssel |
MIYDXNZEFBJPRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCN2CCN(C2=S)CNC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.